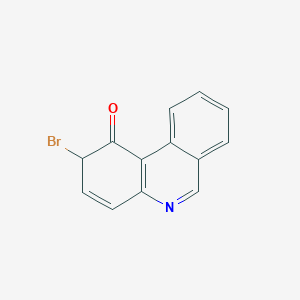
Bromo-phenanthridinone
Cat. No. B8380384
M. Wt: 274.11 g/mol
InChI Key: INAOGURQQHSBBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08889864B2
Procedure details


36.7 g (139 mmol) 2-bromophenanthridinone and 30.7 g (147 mmol) PCl5 were added to a 1 L multi-neck flask (equipped with stir arm, condenser, and base trap) along with 350 mL POCl3 and heated at 93° C. for 16 hours (note: evolution of HCl gas was predominant—destroyed by base trap). Afterwards, the mixture was assayed to determine complete consumption of 2-bromophenanthridinone. A dean stark trap was connected to the flask to remove the solvent by ½ volume. Subsequently, equal volumes of toluene were added and distilled off to remove majority of POCl3. After the third addition of toluene, the volume was reduced to 300 mL's and the remainder of the solvent removed via rotary evaporation. The solids were then recrystallized from toluene and dried to give 30.8 g (78.6% yield, 98% assay) 2-bromo-6-chlorophenanthridine as off white solids (GC-MS confirmed).



Yield
78.6%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][CH:2]1[CH:15]=[CH:14][C:13]2[C:4](=[C:5]3[C:10](=[CH:11][N:12]=2)[CH:9]=[CH:8][CH:7]=[CH:6]3)[C:3]1=O.P(Cl)(Cl)(Cl)(Cl)[Cl:18]>O=P(Cl)(Cl)Cl>[Br:1][C:2]1[CH:15]=[CH:14][C:13]2[C:4](=[C:5]3[C:10](=[C:11]([Cl:18])[N:12]=2)[CH:9]=[CH:8][CH:7]=[CH:6]3)[CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
36.7 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1C(C2=C3C=CC=CC3=CN=C2C=C1)=O
|
|
Name
|
|
|
Quantity
|
30.7 g
|
|
Type
|
reactant
|
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
350 mL
|
|
Type
|
solvent
|
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
93 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(note: evolution of HCl gas was predominant—destroyed by base trap)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
consumption of 2-bromophenanthridinone
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A dean stark trap was connected to the flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the solvent by ½ volume
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Subsequently, equal volumes of toluene were added
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove majority of POCl3
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the third addition of toluene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the remainder of the solvent removed via rotary evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solids were then recrystallized from toluene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC2=C3C=CC=CC3=C(N=C2C=C1)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 30.8 g | |
| YIELD: PERCENTYIELD | 78.6% | |
| YIELD: CALCULATEDPERCENTYIELD | 75.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
